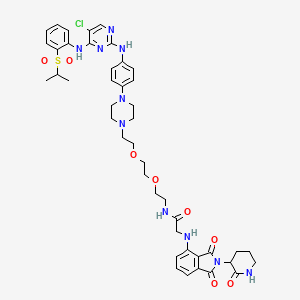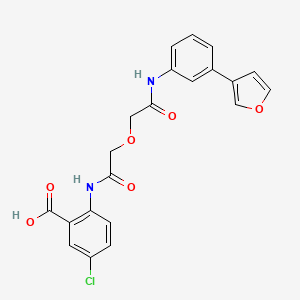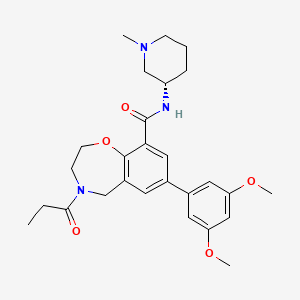
TPOP146
Descripción general
Descripción
TPOP146 es un inhibidor selectivo del bromodominio de benzodiazepina CBP/P300. Ha demostrado un potencial significativo en la investigación científica debido a su capacidad para dirigirse a proteínas específicas involucradas en la regulación epigenética. El compuesto tiene una fórmula molecular de C27H35N3O5 y un peso molecular de 481.58 g/mol .
Métodos De Preparación
La síntesis de TPOP146 implica varios pasos, comenzando con la preparación del núcleo de benzodiazepina. Las condiciones de reacción típicamente incluyen el uso de dimetilsulfóxido (DMSO) como solvente y calentamiento a 60°C para asegurar una disolución adecuada. El compuesto se purifica luego para lograr una pureza superior al 98% .
Análisis De Reacciones Químicas
TPOP146 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden alterar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en el compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen DMSO, polietilenglicol (PEG300) y Tween-80 . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
TPOP146 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar las interacciones entre proteínas y marcas epigenéticas.
Biología: El compuesto ayuda a comprender el papel de CBP/P300 en los procesos celulares.
Industria: El compuesto se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos.
Mecanismo De Acción
TPOP146 ejerce sus efectos inhibiendo el bromodominio de benzodiazepina CBP/P300. Esta inhibición interrumpe la función de las proteínas que reconocen y se unen a marcas epigenéticas específicas, afectando la interpretación de las señales epigenéticas. Los objetivos moleculares de this compound incluyen CBP y BRD4, con constantes de disociación (Kd) de 134 nM y 5.02 μM, respectivamente .
Comparación Con Compuestos Similares
TPOP146 es único en su selectividad para el bromodominio de benzodiazepina CBP/P300. Los compuestos similares incluyen:
Inhibidor de BRD4-20: Dirige el bromodominio de BRD4.
CDD-1102 HCl: Otro inhibidor con perfiles de selectividad diferentes.
MS645: Un compuesto con aplicaciones similares pero diferentes objetivos moleculares.
This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación epigenética.
Propiedades
IUPAC Name |
7-(3,5-dimethoxyphenyl)-N-[(3S)-1-methylpiperidin-3-yl]-4-propanoyl-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O5/c1-5-25(31)30-9-10-35-26-20(16-30)11-18(19-12-22(33-3)15-23(13-19)34-4)14-24(26)27(32)28-21-7-6-8-29(2)17-21/h11-15,21H,5-10,16-17H2,1-4H3,(H,28,32)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJLWYCUPPPASA-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)NC3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)N[C@H]3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



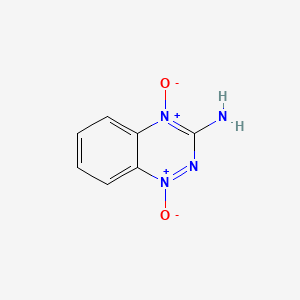
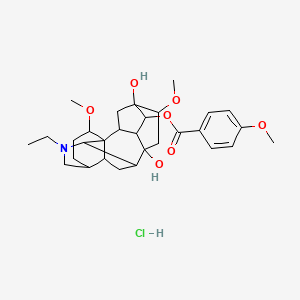
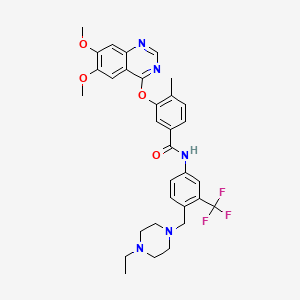

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
